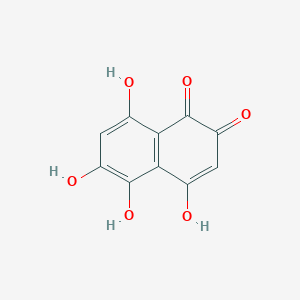
Acetic acid;10-phenylanthracen-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;10-phenylanthracen-9-ol is a compound that combines the properties of acetic acid and 10-phenylanthracen-9-ol Acetic acid is a simple carboxylic acid with a wide range of applications, while 10-phenylanthracen-9-ol is a derivative of anthracene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;10-phenylanthracen-9-ol typically involves the reaction of 10-phenylanthracen-9-ol with acetic anhydride or acetyl chloride in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with minimal waste. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;10-phenylanthracen-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid, bromine, and sulfuric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
Acetic acid;10-phenylanthracen-9-ol has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
Mécanisme D'action
The mechanism of action of acetic acid;10-phenylanthracen-9-ol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and affecting various cellular processes. Its aromatic structure allows it to intercalate into DNA, potentially disrupting replication and transcription. Additionally, its ability to undergo redox reactions can generate reactive oxygen species, leading to oxidative stress and cell damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: A similar compound with two phenyl groups attached to the anthracene core.
10-Phenylanthracene-9-boronic acid: A boronic acid derivative with similar structural features.
9,10-Dimethylanthracene: A methyl-substituted anthracene with different electronic properties
Uniqueness
Acetic acid;10-phenylanthracen-9-ol is unique due to the presence of both acetic acid and 10-phenylanthracen-9-ol moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds .
Propriétés
Numéro CAS |
17803-81-5 |
|---|---|
Formule moléculaire |
C22H18O3 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
acetic acid;10-phenylanthracen-9-ol |
InChI |
InChI=1S/C20H14O.C2H4O2/c21-20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20;1-2(3)4/h1-13,21H;1H3,(H,3,4) |
Clé InChI |
PTJIIBWIEPKWQH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


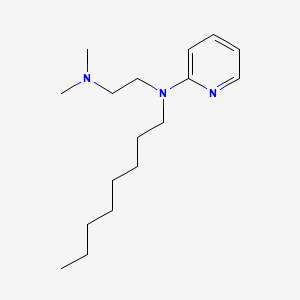
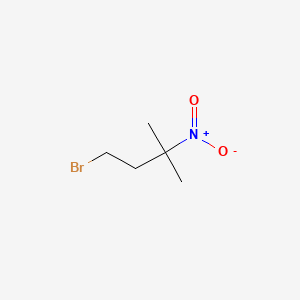
![[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid](/img/structure/B14703587.png)

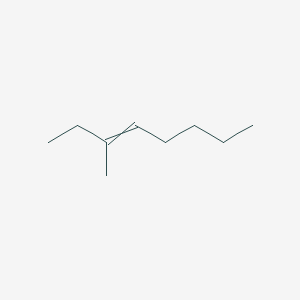

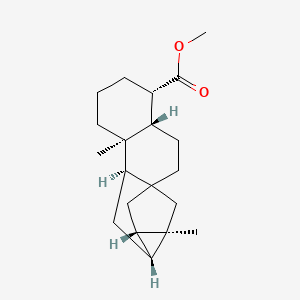
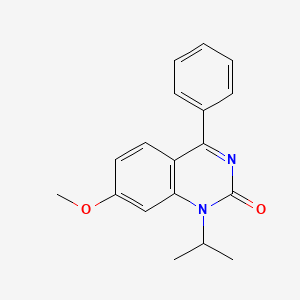

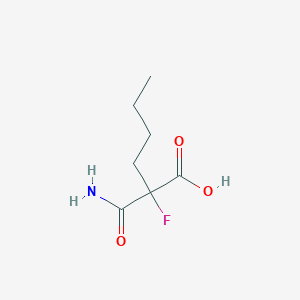
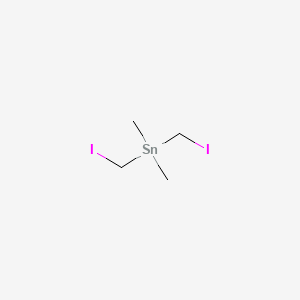

![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)
